molecular formula C22H20N4O B4966643 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol

7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol

Cat. No. B4966643
M. Wt: 356.4 g/mol
InChI Key: IWBUDQDRPGGZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol, also known as MQ, is a chemical compound that has been used extensively in scientific research for its various applications. MQ is a derivative of quinoline and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is not fully understood, but it is believed to involve the chelation of metal ions, which can lead to the inhibition of various enzymes and proteins. This compound has also been shown to induce apoptosis in cancer cells, which may be due to its ability to generate reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of metalloproteases, which are enzymes involved in the breakdown of extracellular matrix proteins. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol in lab experiments is its fluorescent properties, which make it a useful tool for studying the structure and function of proteins. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol in scientific research. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and Alzheimer's disease. Another area of interest is the use of this compound as a tool for studying the structure and function of proteins. Additionally, there is potential for the development of new fluorescent probes based on the structure of this compound. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively used in scientific research for its various applications. The synthesis of this compound is a multi-step process that requires careful attention to detail. This compound has been shown to have various biochemical and physiological effects, including the inhibition of metalloproteases and the induction of apoptosis in cancer cells. While there are advantages to using this compound in lab experiments, there are also limitations, such as its potential toxicity. There are several future directions for the use of this compound in scientific research, including the development of this compound-based therapeutics and the use of this compound as a tool for studying the structure and function of proteins.

Synthesis Methods

7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been synthesized using various methods, including the condensation of 2-aminomethyl-6-methylpyridine and 2-amino-4-methylpyridine with 8-hydroxyquinoline. Another method involves the reaction of 2-chloromethyl-6-methylpyridine with 2-amino-4-methylpyridine, followed by the addition of 8-hydroxyquinoline. The synthesis of this compound is a multi-step process and requires careful attention to detail.

Scientific Research Applications

7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been used in various scientific research applications, including as a fluorescent probe for metal ions, such as zinc and copper. It has also been used as a chelator for these metal ions and has shown potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. This compound has also been used as a tool for studying the structure and function of proteins.

properties

IUPAC Name

7-[(6-methylpyridin-2-yl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-14-10-12-23-19(13-14)26-21(18-7-3-5-15(2)25-18)17-9-8-16-6-4-11-24-20(16)22(17)27/h3-13,21,27H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBUDQDRPGGZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC(=N4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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